[2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : A study by Nadaf et al. (2019) involved the synthesis of compounds, including 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, using a multi-step pathway. The compounds were characterized by various spectroscopic methods and X-ray diffraction, providing insights into their molecular structures (Nadaf et al., 2019).
Novel Heterocyclic Compounds Synthesis : El-Hashash et al. (2015) described the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid in the synthesis of various heterocyclic compounds. This research highlighted the potential of this compound as a key starting material in creating a range of chemically interesting structures with potential applications (El-Hashash et al., 2015).
Chemical Interactions and Mechanistic Insights
Aminium Salt Catalyzed Cyclopropanation : Yueh and Bauld (1997) studied the cyclopropanations of trans-β-methylstyrenes catalyzed by aminium salts, including tris(4-bromophenyl)aminium hexachloroantimonate. This research provides mechanistic insights into the catalytic process, crucial for understanding the broader applications of these compounds (Yueh & Bauld, 1997).
Anodic Oxidation of Amines : Pletcher and Zappi (1989) explored the indirect oxidation of amines mediated by brominated aryl amines, including tris(4-bromophenyl)amine. The study demonstrated the influence of electrolysis conditions on the selectivity and efficiency of such oxidations (Pletcher & Zappi, 1989).
Safety and Hazards
This compound is used for scientific research and development only. In case of exposure, the safety data sheet recommends removing the victim to fresh air if inhaled, washing skin with copious amounts of water if there is skin contact, flushing with plenty of water if there is eye contact, and washing out the mouth with copious amounts of water if swallowed . No known hazards have been identified .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(cyclobutylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-6-4-11(5-7-13)8-9-15-10-12-2-1-3-12/h4-7,12,15H,1-3,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQCCNVLNZUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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